molecular formula C25H34O4 B14308293 (3,4-Dihydroxyphenyl)[4-(dodecyloxy)phenyl]methanone CAS No. 113419-51-5

(3,4-Dihydroxyphenyl)[4-(dodecyloxy)phenyl]methanone

Cat. No.: B14308293
CAS No.: 113419-51-5
M. Wt: 398.5 g/mol
InChI Key: UKBATLWRMFITCL-UHFFFAOYSA-N
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Description

(3,4-Dihydroxyphenyl)[4-(dodecyloxy)phenyl]methanone is an organic compound that features a combination of phenolic and ether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dihydroxyphenyl)[4-(dodecyloxy)phenyl]methanone typically involves the reaction of 3,4-dihydroxybenzaldehyde with 4-(dodecyloxy)benzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(3,4-Dihydroxyphenyl)[4-(dodecyloxy)phenyl]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones.

    Reduction: Alcohol derivatives.

    Substitution: Ether derivatives.

Scientific Research Applications

(3,4-Dihydroxyphenyl)[4-(dodecyloxy)phenyl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (3,4-Dihydroxyphenyl)[4-(dodecyloxy)phenyl]methanone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Dihydroxyphenyl)acetic acid
  • (3,4-Dihydroxyphenyl)ethanol
  • (3,4-Dihydroxyphenyl)propionic acid

Uniqueness

(3,4-Dihydroxyphenyl)[4-(dodecyloxy)phenyl]methanone is unique due to the presence of both phenolic and ether functional groups, which confer distinct chemical and biological properties. Its long alkyl chain also enhances its lipophilicity, making it suitable for applications in lipid-based systems .

Properties

CAS No.

113419-51-5

Molecular Formula

C25H34O4

Molecular Weight

398.5 g/mol

IUPAC Name

(3,4-dihydroxyphenyl)-(4-dodecoxyphenyl)methanone

InChI

InChI=1S/C25H34O4/c1-2-3-4-5-6-7-8-9-10-11-18-29-22-15-12-20(13-16-22)25(28)21-14-17-23(26)24(27)19-21/h12-17,19,26-27H,2-11,18H2,1H3

InChI Key

UKBATLWRMFITCL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)O)O

Origin of Product

United States

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